molecular formula C9H7FN2 B122679 3-(4-Fluorophenyl)-1H-pyrazole CAS No. 154258-82-9

3-(4-Fluorophenyl)-1H-pyrazole

Cat. No. B122679
M. Wt: 162.16 g/mol
InChI Key: STTNBHIFTZEPSH-UHFFFAOYSA-N
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Description

The compound "3-(4-Fluorophenyl)-1H-pyrazole" and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry and material science. These compounds exhibit a range of biological activities and have been explored for their antimicrobial, antifungal, and anti-neoplastic properties. Additionally, their physical and chemical properties, such as molecular structure, vibrational frequencies, and charge transfer mechanisms, have been investigated to understand their reactivity and stability .

Synthesis Analysis

The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole derivatives often involves multi-step reactions, including the Gewald synthesis technique and the Vilsmeier-Haack reaction. These methods lead to the formation of Schiff bases and other derivatives with potential antimicrobial activity. For instance, novel Schiff bases have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes, which showed excellent antimicrobial activity in vitro . Additionally, halogenated derivatives have been synthesized to enhance antifungal effects, with some compounds showing promising results against pathogens like Candida albicans and Mycobacterium tuberculosis .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using experimental techniques like X-ray diffraction (XRD) and supported by computational methods such as density functional theory (DFT). The geometrical parameters obtained from these studies are in good agreement with experimental data, providing insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The reactivity of 3-(4-Fluorophenyl)-1H-pyrazole derivatives is influenced by the presence of functional groups and substituents. For example, the carbonyl group and the fluorine atom attached to the phenyl ring play crucial roles in the binding and reactivity of the molecule. These sites are often associated with negative electrostatic potential, making them reactive towards electrophilic attack, while positive regions indicate possible sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by various spectroscopic techniques, including FT-IR and NMR. The vibrational frequencies and chemical shifts provide detailed information about the molecular structure. The frontier molecular orbital analysis, molecular electrostatic potential (MEP), and first hyperpolarizability calculations reveal the charge transfer within the molecule and its potential role in nonlinear optics. Molecular docking studies have also suggested that these compounds might exhibit inhibitory activity against various enzymes, indicating their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Structural Characterization of Isostructural Compounds

  • Scientific Field : Chemistry
  • Summary of Application : The compound 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole has been synthesized .
  • Methods of Application : The compound was synthesized and its structure was determined by single crystal diffraction .
  • Results or Outcomes : The synthesized materials are isostructural with triclinic, PĪ and symmetry and comprise two independent molecules in the asymmetric unit .

Use in the Production of Chemicals

  • Scientific Field : Industrial Chemistry
  • Summary of Application : 3-(4-Fluorophenyl)propionic acid is a chemical produced by Thermo Scientific Chemicals .
  • Methods of Application : The specific methods of production are not detailed in the source .

Inhibitors of Tyrosinase

  • Scientific Field : Biochemistry
  • Summary of Application : The 3-Chloro-4-fluorophenyl motif has been used to identify inhibitors of tyrosinase .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The development of tyrosinase inhibitors represents a new challenge to identify potential therapeutic agents .

4-Fluorocinnamic Acid

  • Scientific Field : Chemistry
  • Summary of Application : 4-Fluorocinnamic acid is a chemical compound with the formula C9H7FO2 .
  • Methods of Application : The specific methods of production are not detailed in the source .

3-(4-Fluorophenyl)propanoic Acid

  • Scientific Field : Industrial Chemistry
  • Summary of Application : 3-(4-Fluorophenyl)propanoic acid is a chemical compound with the formula C9H9FO2 .
  • Methods of Application : The specific methods of production are not detailed in the source .

3-(4-Fluorophenyl)propionic Acid

  • Scientific Field : Industrial Chemistry
  • Summary of Application : 3-(4-Fluorophenyl)propionic Acid is a chemical produced by TCI AMERICA .
  • Methods of Application : The specific methods of production are not detailed in the source .

Antiproliferative Activity Against Prostate Cancer

  • Scientific Field : Biochemistry
  • Summary of Application : A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3) and androgen receptor target gene prostate-specific antigen (PSA) inhibitory activity in LNCaP cells .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : Several compounds showed potent antiproliferative activity against LNCaP cells and showed a promising PSA downregulation rate .

Vibrational Spectroscopic and NMR Parameters

  • Scientific Field : Quantum Chemistry
  • Summary of Application : Quantum chemistry calculations have been performed to compute the optimized geometries, vibrational frequencies, and Mulliken Charges at B3LYP/6-31G (d) and B3LYP/6-311++G (d,p) levels for 3-(4-fluorophenyl)thiophene (FPT), 3-(4-nitrophenyl)thiophene (NPT) and 3-(4-cyanophenyl)thiophene (CPT) in the ground state .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The results of the calculations are not detailed in the source .

Synthesis of Fluorinated Chalcone

  • Scientific Field : Organic Chemistry
  • Summary of Application : The study focuses on the synthesis, crystal growth and extensive characterization of a fluorinated chalcone .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The results of the synthesis and characterization are not detailed in the source .

Safety And Hazards

The safety data sheet for a related compound, “3-Fluorophenyl isocyanate”, indicates that it is flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Fluorinated pyrazoles, such as “3-(4-Fluorophenyl)-1H-pyrazole”, have seen increasing popularity in various areas of science . Future research may focus on developing new synthetic approaches to these compounds, exploring their reaction mechanisms, and investigating their potential applications in medicinal chemistry, drug discovery, and other fields .

properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTNBHIFTZEPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934963
Record name 3-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1H-pyrazole

CAS RN

154258-82-9
Record name 3-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
G Guo, J Liu, G Wang, D Zhang, J Lu… - Anti-Cancer …, 2016 - ingentaconnect.com
A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3) …
Number of citations: 7 www.ingentaconnect.com
G McLaughlin, N Morris, PV Kavanagh… - Drug Testing and …, 2016 - Wiley Online Library
This study presents the identification of N‐(1‐amino‐3‐methyl‐1‐oxobutan‐2‐yl)‐1‐(cyclohexylmethyl)‐3‐(4‐fluorophenyl)‐1H‐pyrazole‐5‐carboxamide that was termed 3,5‐AB‐…
KS Hon, HN Akolkar, BK Karale - Journal of Heterocyclic …, 2020 - Wiley Online Library
Novel 1‐benzyl‐3‐(4‐fluorophenyl)‐1H‐pyrazole‐4‐carbaldehydes 3a to 3e were synthesized via Vilsmeier‐Haack reaction of the appropriate 1‐benzyl‐2‐(1‐(4‐fluorophenyl)…
Number of citations: 7 onlinelibrary.wiley.com
TS Yamuna, M Kaur, JP Jasinski… - … Section E: Structure …, 2014 - scripts.iucr.org
The title co-crystal, 3-(4-fluorophenyl)-1H-pyrazole–5-(4-fluorophenyl)-1H-pyrazole (1/1), C9H7FN2, crystallizes with four independent molecules (A, B, C and D) in the asymmetric unit …
Number of citations: 2 scripts.iucr.org
YQ Ge, JM Zhang, GL Wang, H Xu… - … Section E: Structure …, 2011 - scripts.iucr.org
(IUCr) Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 4 scripts.iucr.org
Z Han, HL Zheng, XL Tian - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
(IUCr) Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 4 scripts.iucr.org
TS Yamuna, JP Jasinski, M Kaur… - … Section E: Structure …, 2014 - scripts.iucr.org
The title salt, C9H8FN2+·C2F3O2−, crystallizes with two independent cations (A and B) and two independent anions (C and D) in the asymmetric unit. In the cations, the dihedral angles …
Number of citations: 1 scripts.iucr.org
N Uchiyama, K Asakawa, R Kikura-Hanajiri… - Forensic …, 2015 - Springer
A new pyrazole-carboxamide type synthetic cannabinoid, AB-CHFUPYCA (1), was detected in illegal herbal products by our ongoing survey in Japan. The structure of 1 was identified …
Number of citations: 38 link.springer.com
NG Kozlov, KN Gusak - Russian Journal of Organic Chemistry, 2007 - Springer
Condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 2-naphthyl-or 6-quinolylamine and CH-acids (acetone, acetophenone, cyclic mono-and β-diketones) provided …
Number of citations: 8 link.springer.com
G McLaughlin - researchonline.ljmu.ac.uk
This study presents the identification of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide that was termed 3, 5-AB-…
Number of citations: 2 researchonline.ljmu.ac.uk

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